2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, which includes both quinazoline and pyrimidine moieties, allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves a multi-step process:
Formation of the Quinazoline Moiety: The quinazoline ring is synthesized through the condensation of 2-aminobenzamide with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced by reacting the intermediate quinazoline derivative with ethyl iodide in the presence of a base, such as potassium carbonate, under anhydrous conditions.
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized by reacting the quinazoline intermediate with 2,4-diamino-6-methyl-5-propylpyrimidine in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.
Final Coupling Reaction: The final compound is obtained by coupling the quinazoline and pyrimidine intermediates through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline or pyrimidine derivatives.
Substitution: Substituted quinazoline or pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the role of quinazoline and pyrimidine derivatives in biological systems, including their interactions with enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammatory disorders, and infectious diseases.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the production of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby disrupting the signaling pathways involved in disease progression. For example, in cancer cells, the compound may inhibit kinases that are essential for cell division, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one: Lacks the ethoxy group, resulting in different biological activity.
2-[(8-ethoxyquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one: Lacks the methyl group on the quinazoline ring, affecting its interaction with molecular targets.
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one: Lacks the propyl group, leading to variations in its pharmacokinetic properties.
Uniqueness
The uniqueness of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one lies in its specific combination of functional groups, which allows for unique interactions with biological targets. This makes it a valuable compound for drug development and scientific research, offering potential advantages over similar compounds in terms of efficacy, selectivity, and pharmacokinetics.
Properties
Molecular Formula |
C19H23N5O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H23N5O2/c1-5-8-14-12(4)21-19(23-17(14)25)24-18-20-11(3)13-9-7-10-15(26-6-2)16(13)22-18/h7,9-10H,5-6,8H2,1-4H3,(H2,20,21,22,23,24,25) |
InChI Key |
AYPSPZPIQIVVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC=C(C3=N2)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.